molecular formula C11H9Cl2NS2 B2582800 4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole CAS No. 338414-96-3

4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole

Cat. No.: B2582800
CAS No.: 338414-96-3
M. Wt: 290.22
InChI Key: UDBKYRYIDCSTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry and biochemistry research, recognized for its versatile biological activity and presence in pharmacologically active molecules. This specific compound, 4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole, incorporates this heterocycle and may be of significant interest for neuroscientific and neurodegenerative disease research. Thiazole and thiazolidine-based compounds have demonstrated a strong potential for multi-target activity in complex pathological cascades, notably in Alzheimer's disease research. Studies on analogous structures show they can act as potent inhibitors of cholinesterase (ChE) activity, which is a key therapeutic strategy for modulating acetylcholine levels at synapses . Furthermore, research into this chemical class indicates additional valuable mechanisms, including the inhibition of amyloid-beta peptide and tau protein aggregation—two central pathological hallmarks of Alzheimer's disease—as well as modulation of enzymes like glycogen synthase kinase-3β (GSK-3β) . The structural features of this compound, including the dichlorophenylsulfanyl moiety, suggest it is a sophisticated intermediate for probing these and other biological pathways. It is intended for use in developing novel therapeutic agents and investigating the molecular mechanisms of protein aggregation and enzyme inhibition. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(2,6-dichlorophenyl)sulfanylmethyl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NS2/c1-7-14-8(5-15-7)6-16-11-9(12)3-2-4-10(11)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBKYRYIDCSTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole typically involves the reaction of 2,6-dichlorobenzyl chloride with 2-methyl-1,3-thiazole-4-thiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole may involve continuous flow reactors to enhance the efficiency and yield of the synthesis process. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorines or to modify the thiazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorines on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate, and other bases.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated products or modified thiazole derivatives.

    Substitution: Phenyl derivatives with various functional groups replacing the chlorines.

Scientific Research Applications

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial properties. Research has indicated that compounds featuring the thiazole ring can exhibit potent antibacterial and antifungal activities. For instance, derivatives similar to 4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole have shown effectiveness against various strains of bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the dichlorophenyl group enhances the compound's interaction with bacterial membranes, increasing its efficacy.

Anticonvulsant Activity

The thiazole moiety has been linked to anticonvulsant effects in several studies. Compounds that integrate thiazole structures have demonstrated significant activity in models of epilepsy, suggesting that modifications to the thiazole ring can lead to improved anticonvulsant properties. For example, analogues of thiazoles have been synthesized and tested, showing promising results with median effective doses lower than traditional medications .

Lead Compound for New Drugs

The unique structural features of 4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole make it an attractive lead compound in drug development. Its ability to interact with various biological targets allows for the exploration of multiple therapeutic pathways. The compound is included in screening libraries for drug discovery efforts targeting various diseases .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of thiazole derivatives has revealed critical insights into how modifications affect biological activity. For instance, altering substituents on the thiazole ring can significantly impact antimicrobial potency and anticonvulsant efficacy. Understanding these relationships aids in optimizing compounds for desired therapeutic outcomes .

Synthesis Techniques

The synthesis of 4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole typically involves multi-step organic reactions. Common methods include condensation reactions involving thiourea derivatives and various electrophiles. These synthetic pathways are crucial for producing analogues with enhanced biological activities .

Case Study 1: Antibacterial Efficacy

In a recent study, a series of thiazole derivatives including 4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole were evaluated against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the dichlorophenyl group significantly enhanced antibacterial activity compared to non-substituted analogues .

Case Study 2: Anticonvulsant Activity Assessment

Another investigation focused on the anticonvulsant properties of various thiazole derivatives in animal models. The study found that compounds with specific substitutions on the thiazole ring exhibited superior protection against seizures compared to standard treatments .

Mechanism of Action

The mechanism of action of 4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Compound A : 4-(2-([(2,6-Dichlorophenyl)methyl]sulfanyl)-1,3-thiazol-5-yl)benzoic acid

  • Structure : Differs by a benzoic acid substituent at position 5 of the thiazole ring.
  • Synthesis : Prepared via saponification of a methyl ester precursor under alkaline conditions (10 M NaOH, THF, 80°C) with a yield dependent on reaction optimization .
  • Properties : Higher polarity due to the carboxylic acid group, impacting solubility (e.g., aqueous vs. organic phases).

Compound B : 2-((2,6-Dimethylbenzyl)thio)-5-(pyrazin-2-yl)-1,3,4-thiadiazole

  • Structure : Replaces the thiazole ring with a 1,3,4-thiadiazole core and incorporates a pyrazine substituent.
  • Synthesis : Formed via nucleophilic substitution under nitrogen atmosphere (DMF, 60°C), yielding a white powder with distinct $ ^1H $ NMR signals for pyrazine protons (δ 8.5–9.0 ppm) .
  • Bioactivity : Thiadiazole derivatives often exhibit antiviral or antimicrobial properties, though specific data for this compound are unspecified in the evidence .

Functional Analogues with Dichlorophenyl or Sulfanyl Moteties

Compound C : 1-(3-(Methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazole-2-yl]propyl]-3-(4-chloro-3-(trifluoromethyl)phenyl)thiourea [8]

  • Structure : Combines a thiadiazole ring with a thiourea linkage and trifluoromethylphenyl group.
  • Synthesis: Ethanol-mediated crystallization (52% yield, m.p. 192°C) .
  • Bioactivity: Thiourea derivatives are known for HIV-1/2 inhibition, though efficacy data remain undisclosed in the evidence .

Compound D : 4-(Chloromethyl)-2-methyl-1,3-thiazole

  • Structure : Simpler analogue lacking the dichlorophenyl-sulfanyl group.
  • Availability : Commercially available as a 97% pure reagent (Thermo Fisher Scientific, SPB02171DA) .
  • Utility : Serves as a precursor for further functionalization via nucleophilic substitution.

Comparative Data Table

Parameter Target Compound Compound A Compound B Compound C
Core Structure 1,3-Thiazole 1,3-Thiazole 1,3,4-Thiadiazole 1,3,4-Thiadiazole
Key Substituents 2-Me, 4-[(2,6-Cl$2$Ph)SCH$2$] 5-Benzoic acid 5-Pyrazine, 2-(2,6-Me$_2$BnS) Thiourea, CF$_3$/Cl-Ph
Synthetic Yield Not reported Dependent on ester hydrolysis Not quantified 52%
Polarity Moderate (lipophilic) High (carboxylic acid) Moderate High (thiourea)
Bioactivity Focus Ion channel modulation (inferred) PIEZO1 modulation Undisclosed Antiviral (HIV)

Key Findings and Implications

  • Structural-Activity Relationships : The dichlorophenyl-sulfanyl group enhances lipid membrane interaction, critical for ion channel targeting, while thiadiazole/triazole analogues prioritize hydrogen-bonding interactions (e.g., HIV protease binding) .
  • Synthetic Challenges : Alkaline conditions (e.g., NaOH/THF) are effective for ester hydrolysis in Compound A but may degrade acid-sensitive functionalities in related molecules .
  • Commercial Relevance : Simpler analogues like 4-(chloromethyl)-2-methyl-1,3-thiazole are industrially accessible, enabling scalable derivatization .

Biological Activity

4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole, also known as a thiazole derivative, has garnered significant attention in recent years due to its potential biological activities. This compound is characterized by the presence of a thiazole ring and a dichlorophenyl group, which are known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.

Chemical Structure

The chemical structure of 4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole can be represented as follows:

C11H9Cl2NS2\text{C}_{11}\text{H}_{9}\text{Cl}_{2}\text{N}\text{S}_{2}

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazoleS. aureus (MRSA)2 µg/mL
4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazoleE. faecium (vancomycin-resistant)16 µg/mL
Other Thiazole DerivativeE. coli8 µg/mL

The dichlorophenyl group enhances the lipophilicity of the molecule, allowing for better penetration into bacterial cells and increasing its reactivity with microbial targets .

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity against drug-resistant strains of fungi.

Table 2: Antifungal Activity

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazoleC. auris< 16 µg/mL
Other Thiazole DerivativeC. albicans32 µg/mL

The compound demonstrated superior activity against Candida auris compared to standard antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored extensively. The compound showed varying degrees of cytotoxicity against different cancer cell lines.

Table 3: Anticancer Activity

CompoundCell LineViability (%) at 10 µM
4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazoleCaco-2 (Colorectal)39.8%
4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazoleA549 (Lung)55.4%

The results indicate that the compound significantly reduces cell viability in Caco-2 cells compared to untreated controls .

The mechanism by which thiazole derivatives exert their biological effects involves several pathways:

  • Antimicrobial Mechanism : The presence of electron-withdrawing groups like chlorine enhances the electrophilicity of the compound, allowing it to interact more effectively with microbial targets.
  • Antifungal Mechanism : Compounds have been shown to act as non-competitive inhibitors of fungal enzymes such as lanosterol C14α-demethylase .
  • Anticancer Mechanism : The cytotoxic effects on cancer cells may involve the disruption of cellular processes and induction of apoptosis through various signaling pathways.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

  • Study on MRSA : A study demonstrated that the thiazole derivative effectively inhibited MRSA growth in vitro with an MIC comparable to standard treatments.
  • Fungal Resistance : Another study reported that the compound showed efficacy against fluconazole-resistant Candida strains, suggesting a potential role in treating resistant infections.
  • Cytotoxicity Evaluation : In vitro tests indicated that compounds similar to 4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole exhibited cytotoxicity levels comparable to established anticancer drugs like doxorubicin .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole?

  • Methodology : The compound can be synthesized via cyclization of intermediates derived from substituted benzaldehydes or thioethers. For example, Lawesson’s reagent is often used to facilitate cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate, followed by oxidative chlorination to introduce sulfonyl or sulfonamide groups . Another approach involves refluxing substituted benzaldehydes with thiazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) to form the thiazole core .

Q. How is the compound characterized analytically?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thiazole ring structure and substituent positions. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (if crystalline) offers precise structural elucidation. For example, in related thiazoles, NMR signals at δ 2.5–3.0 ppm often correspond to methyl groups attached to the thiazole ring, and aromatic protons from dichlorophenyl groups appear as doublets in the δ 7.0–8.0 ppm range .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) influence the yield of this compound?

  • Methodology : Optimizing solvent polarity (e.g., absolute ethanol vs. DMF) and catalysts (e.g., sodium hydroxide for condensation reactions) significantly impacts yield. For instance, refluxing in ethanol with glacial acetic acid improves cyclization efficiency by stabilizing intermediates . Oxidative chlorination steps require controlled temperatures (0–5°C) to prevent side reactions, as seen in sulfonyl chloride synthesis .

Q. What strategies are used to resolve contradictions in reported biological activity data?

  • Methodology : Discrepancies in antitumor or antimicrobial activity across studies may arise from assay variability (e.g., cell line specificity) or impurities. Standardized in vitro screening (e.g., NCI-60 human tumor cell line panel) and high-purity synthesis (≥95% by HPLC) are recommended. For example, sulfonamide derivatives of 1,3-thiazoles showed variable IC₅₀ values depending on substituent position, necessitating structure-activity relationship (SAR) studies .

Q. How can regioselectivity be controlled during functionalization of the thiazole ring?

  • Methodology : Electrophilic aromatic substitution (EAS) on the thiazole ring is directed by existing substituents. The 2-methyl group deactivates the 4-position, favoring sulfanyl or chloromethyl additions at the 5-position. Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., sulfonyl) enhance regioselectivity during halogenation .

Q. What computational tools are used to predict the compound’s reactivity or binding affinity?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets like kinases or tubulin. For example, thiazole derivatives with dichlorophenyl groups exhibit strong π-π stacking with hydrophobic enzyme pockets, predicted via docking studies .

Key Research Challenges

  • Synthetic Scalability : Multi-step syntheses require purification after each step (e.g., column chromatography), reducing overall yield .
  • Biological Selectivity : Off-target effects in kinase inhibition necessitate SAR-driven modifications (e.g., introducing bulky substituents) .
  • Stability in Aqueous Media : Hydrolysis of the sulfanyl-methyl group at physiological pH limits in vivo applications; prodrug strategies are under investigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.